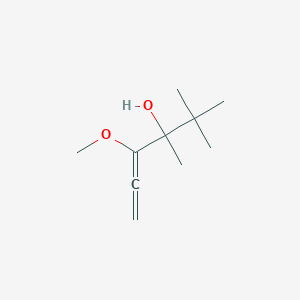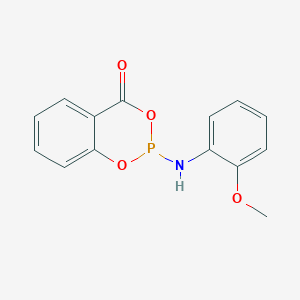![molecular formula C11H19BClNSi B14583526 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine CAS No. 61373-25-9](/img/structure/B14583526.png)
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine is a chemical compound that features a unique combination of boron, chlorine, and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with N,N-dimethylchloramine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The process can be summarized as follows:
Starting Materials: 4-(trimethylsilyl)phenylboronic acid and N,N-dimethylchloramine.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (e.g., 0-25°C).
Procedure: The boronic acid is dissolved in the anhydrous solvent, and N,N-dimethylchloramine is added dropwise under an inert atmosphere. The reaction mixture is stirred at the controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis method with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes using larger reaction vessels, optimizing reaction times and temperatures, and implementing purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Sodium alkoxides or primary amines.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of 1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or forming cross-linked networks in materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the chlorine and trimethylsilyl groups.
4-(Trimethylsilyl)phenylboronic acid: Similar structure but without the N,N-dimethylamino and chlorine groups.
N,N-Dimethyl-1-phenylboranamine: Similar structure but without the trimethylsilyl group.
Uniqueness
1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine is unique due to the presence of both chlorine and trimethylsilyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and materials science, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
61373-25-9 |
|---|---|
Formule moléculaire |
C11H19BClNSi |
Poids moléculaire |
239.62 g/mol |
Nom IUPAC |
N-[chloro-(4-trimethylsilylphenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H19BClNSi/c1-14(2)12(13)10-6-8-11(9-7-10)15(3,4)5/h6-9H,1-5H3 |
Clé InChI |
BVWCYYDXOSAIBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)[Si](C)(C)C)(N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
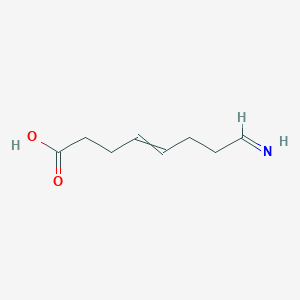
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
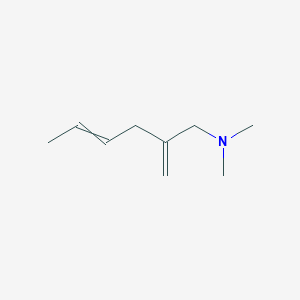

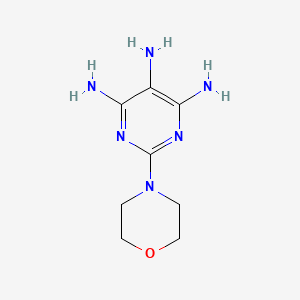
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

